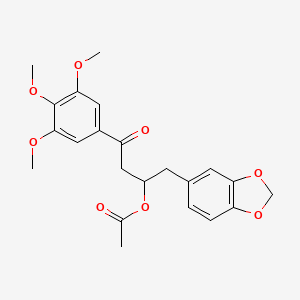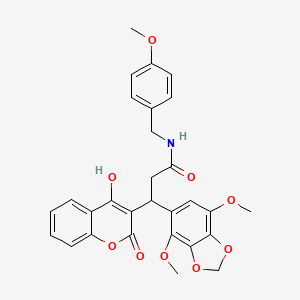
1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by its complex structure, which includes a benzodioxole ring and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole and trimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate
- 1,3-Benzodioxol-5-yl(3,4,5-trimethoxyphenyl)methanone
Comparison: Compared to similar compounds, 1-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propyl acetate is unique due to its specific structural features, such as the presence of both benzodioxole and trimethoxyphenyl groups
Eigenschaften
Molekularformel |
C22H24O8 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[1-(1,3-benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C22H24O8/c1-13(23)30-16(7-14-5-6-18-19(8-14)29-12-28-18)11-17(24)15-9-20(25-2)22(27-4)21(10-15)26-3/h5-6,8-10,16H,7,11-12H2,1-4H3 |
InChI-Schlüssel |
MCVLZWZLSDWPNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1=CC2=C(C=C1)OCO2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid](/img/structure/B11038188.png)
![3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038193.png)
![1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11038198.png)
![benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate](/img/structure/B11038201.png)
![N-[1-({2-[butyl(methyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11038209.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11038214.png)
![N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine](/img/structure/B11038218.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11038222.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11038226.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)

![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038245.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)
![4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038255.png)
